
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 is a deuterated derivative of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid. This compound is characterized by the presence of a thiazole ring, an amino group, and a methoxyimino group. The deuterium labeling (d3) is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Direct Synthesis: Incorporating deuterated building blocks during the synthesis of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amino group.
Substitution: The amino and methoxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic pathway analysis.
Biology: Employed in tracer studies to investigate biological processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes where deuterium labeling is beneficial.
Mecanismo De Acción
The mechanism of action of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and allow for detailed tracking in metabolic studies. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Comparación Con Compuestos Similares
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d2
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d4
Comparison: Compared to its non-deuterated counterpart, 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 offers enhanced stability and distinguishable mass, making it more suitable for detailed analytical studies. The presence of three deuterium atoms provides a unique advantage in tracing and studying complex biochemical pathways.
Propiedades
Fórmula molecular |
C6H7N3O3S |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetic acid |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4+/i1D3 |
Clave InChI |
NLARCUDOUOQRPB-HXRUAZBBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)O |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
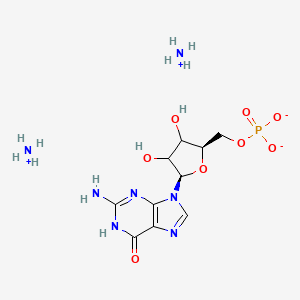
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)

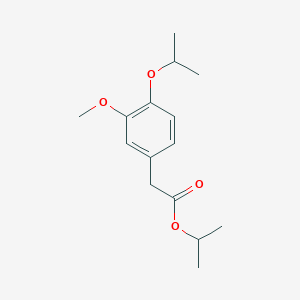
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
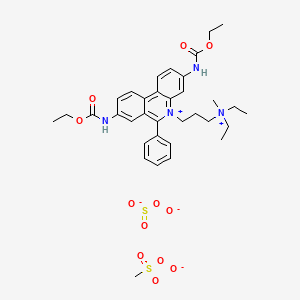
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
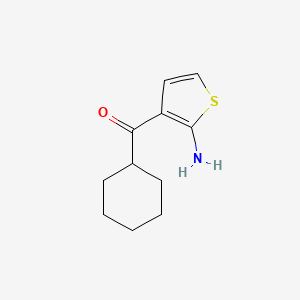

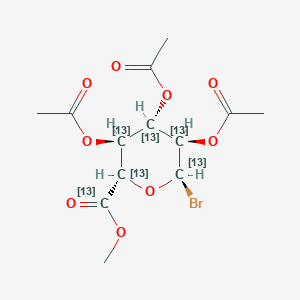
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)

